N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide

Catalog No.
S13104544
CAS No.
920277-54-9
M.F
C18H29NO3
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide

CAS Number

920277-54-9

Product Name

N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide

IUPAC Name

N-[(2S)-1,3-dihydroxyundecan-2-yl]benzamide

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C18H29NO3/c1-2-3-4-5-6-10-13-17(21)16(14-20)19-18(22)15-11-8-7-9-12-15/h7-9,11-12,16-17,20-21H,2-6,10,13-14H2,1H3,(H,19,22)/t16-,17?/m0/s1

InChI Key

SJJVABMBSWENBR-BHWOMJMDSA-N

Canonical SMILES

CCCCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O

Isomeric SMILES

CCCCCCCCC([C@H](CO)NC(=O)C1=CC=CC=C1)O

N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide is a chemical compound with the molecular formula C18H29NO3C_{18}H_{29}NO_3 and a molar mass of approximately 307.21 g/mol. This compound is characterized by a long aliphatic chain and a benzamide functional group, which contributes to its unique properties and potential biological activities. The presence of hydroxyl groups at specific positions on the carbon chain enhances its solubility and reactivity, making it an interesting subject for both synthetic chemistry and biological studies.

The chemical behavior of N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide can be explored through various reactions typical of amides and alcohols. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may have different biological activities.
  • Oxidation: The alcohol groups can be oxidized to carbonyl compounds, potentially altering the compound's biological activity.

These reactions highlight the compound's versatility in synthetic applications.

N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide exhibits significant biological activities, particularly in the realm of medicinal chemistry. Preliminary studies suggest that it may possess:

    Research into its pharmacological effects is ongoing, with implications for drug design and therapeutic applications.

    The synthesis of N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide typically involves several key steps:

    • Starting Material Preparation: The synthesis begins with the preparation of 1,3-dihydroxyundecane through reduction processes from corresponding ketones or aldehydes.
    • Amidation Reaction: The hydroxylated alkane is then reacted with benzoyl chloride or a similar aromatic acyl chloride under basic conditions to form the amide bond.
    • Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide in high purity.

    This synthetic route emphasizes the importance of controlling reaction conditions to achieve desired yields and purity levels.

    N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide has potential applications in various fields:

    • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug development targeting infectious diseases or cancer.
    • Biochemical Research: It can be used as a probe in studies investigating enzyme interactions or metabolic pathways involving amides and alcohols.

    Interaction studies involving N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide focus on its binding affinity with biological targets. Preliminary data suggest that it may interact with specific receptors or enzymes involved in metabolic processes. Further research is needed to elucidate these interactions fully and understand their implications for pharmacodynamics and pharmacokinetics.

    Several compounds share structural similarities with N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide. Notable examples include:

    Compound NameMolecular FormulaUnique Features
    BenzamideC7H8N2OC_7H_8N_2OSimple structure; lacks aliphatic chain
    4-Amino-N-(5-sulfamoyl-thiadiazol)C10H12N4O4SC_{10}H_{12}N_4O_4SContains sulfonamide; diverse biological activity
    N-(9H-purin-6-yl)benzamideC12H12N4OC_{12}H_{12}N_4OPurine derivative; significant antitumor activity

    Uniqueness

    N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide stands out due to its long aliphatic chain combined with a benzamide moiety. This combination enhances its hydrophobicity while maintaining potential for hydrogen bonding due to the hydroxyl groups, making it more versatile than simpler analogs like benzamide itself. Its unique structure may contribute to distinct biological activities not observed in other similar compounds.

    XLogP3

    3.9

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    3

    Exact Mass

    307.21474379 g/mol

    Monoisotopic Mass

    307.21474379 g/mol

    Heavy Atom Count

    22

    Dates

    Last modified: 08-10-2024

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